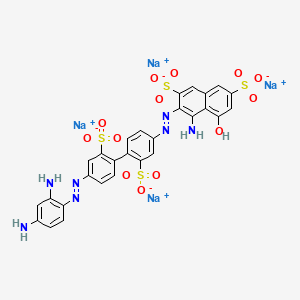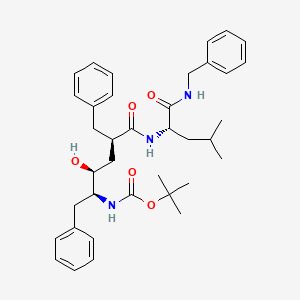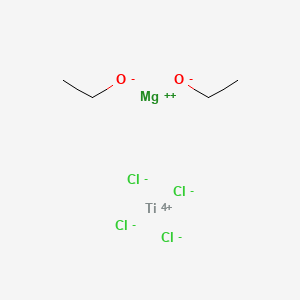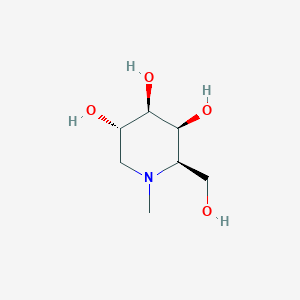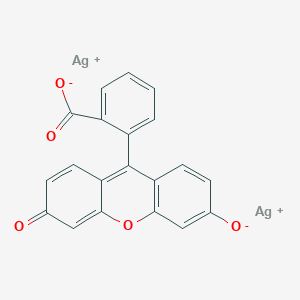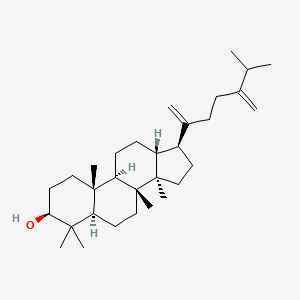
24-Methylenedammarenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Methylenedammarenol is a triterpene alcohol that was first isolated from shea butter.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 24-Methylenedammarenol can be isolated from natural sources such as shea butter. The isolation process involves preparative argentation thin layer chromatography (TLC) for the fractionation of triterpene acetates . The samples are introduced directly from shea butter into the ion source through a vacuum lock, and the structure is confirmed using gas-liquid chromatography (GLC) under specific operating conditions .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from shea butter. The process involves continuous flow development preparative TLC using hexane:benzene (7:3) as the solvent . The separated zones are observed under ultraviolet light and quantitatively extracted with ether .
Análisis De Reacciones Químicas
Types of Reactions: 24-Methylenedammarenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other complex triterpenes and steroids.
Biology: Research has explored its role in cellular processes and its potential as a bioactive compound.
Medicine: Studies have investigated its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 24-Methylenedammarenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
24-Methylenedammarenol can be compared with other similar triterpene alcohols, such as:
Amyrin: A triterpene alcohol found in various plant resins.
Butyrospermol: A triterpene alcohol present in shea butter and other plant sources.
Uniqueness: this compound is unique due to its specific structure and the presence of a methylene group at the 24th position. This structural feature distinguishes it from other triterpene alcohols and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
58346-04-6 |
|---|---|
Fórmula molecular |
C31H52O |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methyl-5-methylidenehept-1-en-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-30(8)24(23)12-13-26-29(7)17-16-27(32)28(5,6)25(29)15-19-31(26,30)9/h20,23-27,32H,3-4,10-19H2,1-2,5-9H3/t23-,24-,25+,26-,27+,29+,30-,31-/m1/s1 |
Clave InChI |
RBDGMBLJLFFILO-HVCSHQRCSA-N |
SMILES isomérico |
CC(C)C(=C)CCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES canónico |
CC(C)C(=C)CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


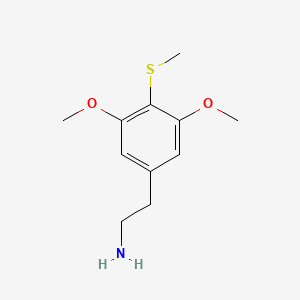
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
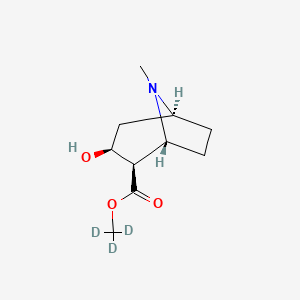
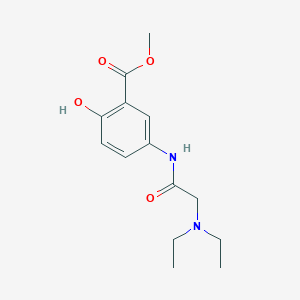
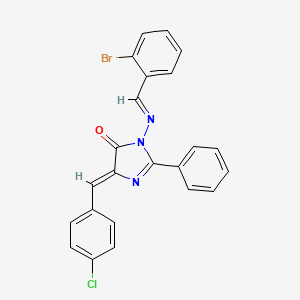


![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)

